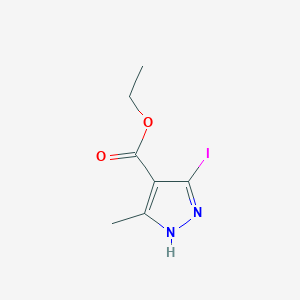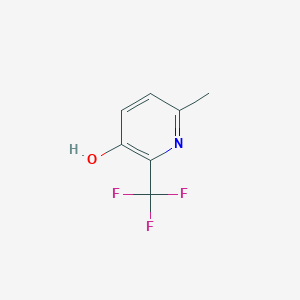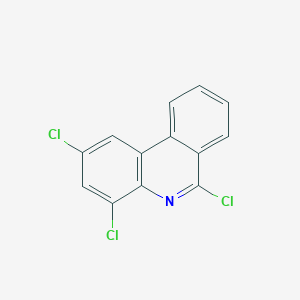
5-Cyclohexyl-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-4-oxopentanoic acid is an organic compound with the molecular formula C11H18O3 It is a derivative of cyclohexane and contains both a ketone and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, the liquid-phase oxidation of cyclohexane using molecular oxygen in the presence of cobalt compounds can yield various carboxylic acids, including this compound . The reaction conditions typically involve temperatures of 423-433 K and pressures of 0.8-1.0 MPa .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other carboxylic acids derived from cyclohexane. The process involves the oxidation of cyclohexane in large-scale reactors, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or acidic conditions .
Major Products
The major products formed from these reactions include various cyclohexyl derivatives, such as cyclohexyl esters and amides .
Aplicaciones Científicas De Investigación
5-Cyclohexyl-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-4-oxopentanoic acid involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Cyclohexyl-4-oxopentanoic acid include:
- 6-Oxohexanoic acid
- Glutaric acid
- Adipic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclohexyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
4354-63-6 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5-cyclohexyl-4-oxopentanoic acid |
InChI |
InChI=1S/C11H18O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14) |
Clave InChI |
PWVBPNGWEWCGDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)



![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)

![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)



